molecular formula C15H14F2N2O4 B2708264 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-36-9

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2708264
CAS No.: 2034610-36-9
M. Wt: 324.284
InChI Key: QEPAETXUFUBCRJ-UHFFFAOYSA-N
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Description

“3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a chemical compound that has a broad range of potential applications. It contains a 2,4-difluorophenyl group , an azetidin-3-yl group , and an oxazolidine-2,4-dione group.


Synthesis Analysis

The synthesis of similar compounds involves the use of semi/thio carbazides and sodium acetate with water, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,4-difluorophenyl group, an azetidin-3-yl group, and an oxazolidine-2,4-dione group. The molecular formula is C15H14F2N2O4 and the molecular weight is 324.284.

Scientific Research Applications

Agricultural Applications

The compound famoxadone, closely related to the specified chemical structure, represents a new class of agricultural fungicides. Famoxadone demonstrates excellent control over plant pathogens across several classes, including Ascomycete, Basidiomycete, and Oomycete, affecting grapes, cereals, tomatoes, potatoes, and other crops. The synthesis of various oxazolidinone ring systems, including the development of structure-activity relationships that led to the discovery of famoxadone, highlights its significance in improving crop protection and yield (Sternberg et al., 2001).

Synthetic Chemistry Applications

Oxazolidinone derivatives, including the specified compound, play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various chemical entities. For instance, a versatile synthesis approach for quaternary 1,3-oxazolidine-2,4-diones has been reported, which further underscores their utility in preparing α-hydroxyamides bearing a quaternary stereocenter. Such compounds are valuable in synthesizing a wide range of chemical products, indicating their broad applicability in chemical research and industry (Merino et al., 2010).

Medicinal Chemistry Applications

Oxazolidinone derivatives are noted for their antimicrobial properties. For example, U-100592 and U-100766, novel oxazolidinone antibacterial agents, have shown effectiveness against a variety of bacterial clinical isolates, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds have a unique mechanism of bacterial protein synthesis inhibition, indicating their potential as novel therapeutic agents for treating infectious diseases (Zurenko et al., 1996).

Future Directions

Spiro-heterocycles, which include azetidin-2-one derivatives, have received special attention in medicinal chemistry because of their promising biological activity . Future research may focus on the development of synthetic methodologies for the construction of these spirocyclic compounds .

Properties

IUPAC Name

3-[[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-11-2-1-10(12(17)4-11)3-13(20)18-5-9(6-18)7-19-14(21)8-23-15(19)22/h1-2,4,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPAETXUFUBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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